Tetraoctyltin

Catalog No.
S794091
CAS No.
3590-84-9
M.F
C32H68Sn
M. Wt
571.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraoctyltin

CAS Number

3590-84-9

Product Name

Tetraoctyltin

IUPAC Name

tetraoctylstannane

Molecular Formula

C32H68Sn

Molecular Weight

571.6 g/mol

InChI

InChI=1S/4C8H17.Sn/c4*1-3-5-7-8-6-4-2;/h4*1,3-8H2,2H3;

InChI Key

JTGNPNLBCGBCMP-UHFFFAOYSA-N

SMILES

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC

Synonyms

tetra-n-octylstannane;tetraoctyl-stannan;tetraoctyl-ti;TIN TETRAOCTYL;TETRA-N-OCTYLTIN;TETRA-N-OCTYLTIN(IV);TETRAOCTYLSTANNANE;TETRAOCTYLTIN

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC

The exact mass of the compound Tetraoctyltin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65527. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetraoctyltin (CAS 3590-84-9) is a high-molecular-weight, low-volatility tetraalkyltin compound primarily utilized as a critical precursor in the industrial synthesis of octyltin halides. As a stable, liquid organometallic intermediate, it undergoes highly controlled Kocheshkov redistribution reactions with tin(IV) chloride to yield dioctyltin and monooctyltin derivatives [1]. These downstream derivatives are indispensable as high-performance heat stabilizers for polyvinyl chloride (PVC) formulations. Unlike shorter-chain alkyltins, tetraoctyltin provides a combination of high thermal stability, favorable processability, and a fundamentally safer toxicological profile, making it the standard starting material for regulatory-compliant organotin production [2].

Attempting to substitute tetraoctyltin with more common, shorter-chain analogs like tetrabutyltin or tetramethyltin fundamentally compromises the regulatory viability of the final product. While shorter-chain tetraalkyltins can undergo similar redistribution reactions, their downstream derivatives exhibit severe immunotoxicity and marine biocidal activity, leading to strict global bans in sensitive applications [1]. Conversely, bypassing the tetraalkyltin stage to directly alkylate tin metal with octyl halides results in poor yields and complex, difficult-to-separate mixtures of mono-, di-, and tri-substituted products [2]. Tetraoctyltin is therefore non-interchangeable; it is the specific precursor required to guarantee both stoichiometric precision during redistribution and compliance with stringent food-contact and medical polymer regulations [3].

Elimination of Immunotoxicity for Regulatory Compliance

Toxicological evaluations demonstrate that while tetrabutyltin and its derivatives induce severe thymus atrophy and suppress humoral immune responses at doses of 5–15 mg/kg/day, tetraoctyltin and its derivatives produce 0% induction of lymphoid organ atrophy[1]. This stark contrast in immunotoxicity strictly dictates material selection for sensitive applications.

Evidence DimensionLymphoid Organ Atrophy Induction
Target Compound DataTetraoctyltin (0% induction of thymus atrophy)
Comparator Or BaselineTetrabutyltin / Butyltin derivatives (Significant atrophy and immune suppression at 5–15 mg/kg/day)
Quantified DifferenceOctyltin compounds completely eliminate the severe immunotoxic effects characteristic of butyltins at equivalent dosing.
ConditionsIn vivo mammalian toxicity models (rats/hamsters) assessing humoral and allograft immune responses.

This toxicological differentiation is the primary reason buyers procure tetraoctyltin for synthesizing PVC stabilizers used in food packaging and medical devices, where butyltins are legally prohibited.

Thermal Stability and Low Volatility During Processing

Volatility is a major handling consideration in organometallic synthesis. Tetraoctyltin exhibits a boiling point of 268 °C under a high vacuum of 13 hPa, whereas tetrabutyltin boils at approximately 265 °C at standard atmospheric pressure (1013 hPa). This drastically lower vapor pressure for tetraoctyltin ensures safer high-temperature processing.

Evidence DimensionBoiling Point and Volatility
Target Compound DataTetraoctyltin (Boils at 268 °C at 13 hPa)
Comparator Or BaselineTetrabutyltin (Boils at ~265 °C at 1013 hPa)
Quantified DifferenceTetraoctyltin requires high vacuum to reach the boiling temperature that tetrabutyltin reaches at atmospheric pressure, indicating vastly lower volatility.
ConditionsStandard industrial distillation and high-temperature Kocheshkov redistribution reactor conditions.

The exceptionally low volatility of tetraoctyltin minimizes hazardous inhalation exposure and evaporative material losses during high-temperature industrial synthesis.

Stoichiometric Mass Loading Requirements

Because of its extended alkyl chains, tetraoctyltin has a molecular weight of 571.6 g/mol, resulting in an elemental tin mass fraction of approximately 20.8%. In contrast, tetrabutyltin yields a tin mass fraction of 34.2%. Procurement and process engineers must account for this by scaling mass loading appropriately to achieve equivalent molar yields in downstream reactions.

Evidence DimensionElemental Tin Mass Fraction
Target Compound DataTetraoctyltin (~20.8% Sn by weight)
Comparator Or BaselineTetrabutyltin (~34.2% Sn by weight)
Quantified DifferenceTetraoctyltin contains approximately 39% less elemental tin per unit mass compared to tetrabutyltin.
ConditionsMolecular weight calculations for procurement volume and reactor stoichiometry planning.

Procurement teams must adjust mass-based purchasing volumes and reactor loading calculations when substituting octyltins for butyltins to maintain stoichiometric ratios.

Marine Toxicity and Environmental Handling

Environmental compliance heavily influences precursor selection. Butyltin derivatives are notorious for inducing imposex in marine life at concentrations as low as 1 ng/L. Conversely, tetraoctyltin and its derivatives are virtually non-toxic to aquatic animals and exhibit no biocidal activity [1], eliminating the severe hazardous waste overhead associated with shorter-chain alkyltins.

Evidence DimensionAquatic Toxicity (Imposex Induction)
Target Compound DataTetraoctyltin / Octyltins (Virtually non-toxic to aquatic life; no biocidal activity)
Comparator Or BaselineButyltin derivatives (Induces imposex in marine life at concentrations as low as 1 ng/L)
Quantified DifferenceOctyltins eliminate the extreme aquatic toxicity associated with butyltins, which are lethal or disruptive at parts-per-trillion levels.
ConditionsMarine and freshwater environmental impact assessments.

Using tetraoctyltin drastically reduces environmental compliance overhead, wastewater treatment complexity, and hazardous waste disposal costs associated with organotin manufacturing.

Precursor for Food-Contact PVC Stabilizers

Because tetraoctyltin does not induce the lymphoid atrophy seen in shorter-chain alkyltins, it is the mandatory starting material for synthesizing dioctyltin thioglycolates. These downstream stabilizers are specifically approved for use in rigid PVC films and bottles intended for food and beverage packaging [1].

Synthesis of Medical-Grade Polymer Additives

In medical tubing and blood bags where leaching of immunotoxic compounds is strictly prohibited, stabilizers derived from tetraoctyltin provide the necessary thermal protection during PVC extrusion without compromising patient safety or violating global health regulations [2].

Industrial Kocheshkov Redistribution Operations

Tetraoctyltin's exceptionally low vapor pressure makes it highly suitable for large-scale Kocheshkov comproportionation reactions with SnCl4. Its thermal stability allows for high-temperature processing with minimal evaporative loss, ensuring high-yield conversion to specific octyltin chlorides .

Physical Description

Liquid

Boiling Point

224°C

Density

0,98 g/cm3

UNII

6EWL1E4B0V

GHS Hazard Statements

Aggregated GHS information provided by 33 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (63.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (96.97%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (63.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (63.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (30.3%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H371 (30.3%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H373 (96.97%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

3590-84-9

Wikipedia

Tetraoctyltin

General Manufacturing Information

All other chemical product and preparation manufacturing
Stannane, tetraoctyl-: ACTIVE

Dates

Last modified: 08-15-2023

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